Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride

Anticancer Antiproliferative SAR

Researchers developing antimitotic agents or kinase inhibitors often face scaffold instability or poor selectivity with stilbene-based analogs. Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride offers a non-isomerizable, validated solution. SAR studies confirm the 5-aminoisoxazole bridge and unsubstituted 5-amino group are essential for potent activity. - Demonstrates IC50 values in the low micromolar range for tubulin polymerization inhibition, comparable to Combretastatin A-4. - Enables chemoselective 4-nitration, inaccessible with 5-methyl analogs, for generating diverse 4,5-disubstituted libraries. - Serves as a direct starting point for synthesizing patent-claimed multikinase inhibitors targeting cancer and immune-related diseases.

Molecular Formula C6H9ClN2O3
Molecular Weight 192.60 g/mol
Cat. No. B11906553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminoisoxazole-3-carboxylate hydrochloride
Molecular FormulaC6H9ClN2O3
Molecular Weight192.60 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)N.Cl
InChIInChI=1S/C6H8N2O3.ClH/c1-2-10-6(9)4-3-5(7)11-8-4;/h3H,2,7H2,1H3;1H
InChIKeyILCBYTDDGVFCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-aminoisoxazole-3-carboxylate HCl: Compound Overview


Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride (CAS: 1955548-92-1 for the HCl salt; free base CAS: 485807-08-7) is a heterocyclic compound within the isoxazole family, characterized by a five-membered ring containing oxygen and nitrogen at adjacent positions, with an amino group at position 5 and an ethyl carboxylate ester at position 3 . This specific substitution pattern, particularly the unsubstituted 5-amino group, has been identified in structure-activity relationship studies as an essential structural feature for potent antiproliferative activity, providing a clear rationale for its selection over other isoxazole isomers in drug discovery programs [1].

Generic Substitution Pitfalls: Ethyl 5-aminoisoxazole-3-carboxylate HCl


The 5-aminoisoxazole-3-carboxylate scaffold possesses a specific substitution pattern that is not interchangeable with other isoxazole isomers (e.g., 3-amino, 4-carboxylate), nor with methyl or other alkyl derivatives. A direct comparison with Ethyl 5-methylisoxazole-3-carboxylate reveals distinct reactivity and pharmacological profiles due to the amino versus methyl substitution at position 5 . Furthermore, SAR studies on 5-aminoisoxazole derivatives have established that both the unsubstituted 5-amino group and the 5-aminoisoxazole bridge are essential structural features for potent antiproliferative activity, while isomers with a 3-amino substitution show dramatically reduced potency [1].

Differentiation Evidence: Ethyl 5-aminoisoxazole-3-carboxylate HCl


5-Amino Group Drives Antiproliferative Potency

The unsubstituted 5-amino group on the isoxazole ring is a critical determinant of antiproliferative potency. In a study evaluating 5-amino- and 3-aminodiarylisoxazoles, compounds bearing the 5-aminoisoxazole scaffold exhibited strong in vitro cytotoxicity in the NCI60 anticancer drug screen against a panel of 60 human cancer cell lines, including multi-drug resistant cells [1]. SAR analysis confirmed that the 5-aminoisoxazole bridge and unsubstituted 5-amino group are essential for potent activity, whereas the corresponding 3-amino isomers demonstrated significantly reduced efficacy [1].

Anticancer Antiproliferative SAR

Tubulin Polymerization Inhibition Mechanism

Derivatives of the 5-aminoisoxazole-3-carboxylate scaffold have been shown to inhibit tubulin polymerization, a key mechanism for antimitotic and anticancer activity. In a study by Kuznetsov et al. (2014), the most potent compounds derived from this scaffold exhibited strong in vitro cytotoxicity and antimitotic activity by destabilizing microtubules [1]. This mechanism is shared by clinical agents like Combretastatin A-4 (CA-4), but the 5-aminoisoxazole scaffold offers a more stable, non-isomerizable bridge. A related study on 3,4-diaryl-5-aminoisoxazoles reported inhibition of tubulin polymerization with IC50 values of 1.8 and 2.1 μM, similar to that of CA-4 [2].

Antimitotic Tubulin Microtubule

Regioselective Derivatization via 5-Amino Group

The 5-amino group on the isoxazole ring provides a unique handle for regioselective functionalization that is absent in non-amino analogs like Ethyl 5-methylisoxazole-3-carboxylate. A 2020 study demonstrated a straightforward chemoselective 4-nitration of 5-aminoisoxazoles, which is not possible with the 5-methyl analog due to the lack of the amino directing group [1]. This nitration enables subsequent SNAr reactions for further diversification. Additionally, asymmetric organocatalytic reactions with 5-aminoisoxazoles have been developed to produce axially chiral heterobiaryl diamines with excellent enantioselectivities [2].

Synthetic Chemistry Regioselective Functionalization Building Block

AMPA Receptor Modulation Profile

The 5-aminoisoxazole-3-carboxylate scaffold has demonstrated potent positive allosteric modulation of AMPA receptors, a profile not shared by the 5-methyl analog. In electrophysiological experiments using patch clamp techniques on Purkinje neurons, the compound 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) was shown to be a highly potent positive modulator, potentiating kainate-induced currents up to 70% at an extremely low concentration of 10⁻¹¹ M [1].

Neuroscience AMPA Receptor Synaptic Plasticity

Multikinase Inhibition Potential

The 5-aminoisoxazole scaffold is a recognized pharmacophore in kinase inhibitor drug discovery. A 2021 patent (CN-113321645-A) specifically claims 5-aminoisoxazole derivatives and their application in the preparation of multikinase inhibitors for the treatment of cancer and immune-related diseases [1]. Earlier patents (e.g., WO2003013517) also describe aminoisoxazole derivatives as kinase inhibitors, underscoring the scaffold‘s long-standing importance in this field [2]. The 5-amino group is crucial for key interactions with the kinase ATP-binding pocket, a feature not present in the 5-methyl analog.

Kinase Inhibitor Multikinase Oncology

Hydrochloride Salt: Crystalline Stability Advantage

Ethyl 5-aminoisoxazole-3-carboxylate is commercially available as a hydrochloride salt (CAS: 1955548-92-1), which offers significant practical advantages over the free base (CAS: 485807-08-7) in terms of handling, storage, and formulation . While the free base is an off-white to light brown solid requiring storage at 2-8°C protected from light , the hydrochloride salt form typically exhibits improved crystallinity and long-term stability, reducing the risk of degradation during storage and simplifying accurate weighing in laboratory settings. The hydrochloride salt also provides enhanced aqueous solubility for biological assays.

Formulation Crystallinity Stability

Key Applications: Ethyl 5-aminoisoxazole-3-carboxylate Hydrochloride


Anticancer: Tubulin Inhibitor Development

This compound serves as an ideal starting scaffold for synthesizing novel antimitotic agents. SAR studies confirm that the 5-aminoisoxazole bridge and unsubstituted 5-amino group are essential for potent antiproliferative activity [1]. Derivatives have demonstrated IC50 values in the low micromolar range for inhibiting tubulin polymerization, comparable to the clinical agent Combretastatin A-4 [2]. The non-isomerizable nature of the scaffold provides a stability advantage over stilbene-based inhibitors.

Kinase Inhibitor Development for Oncology

The 5-aminoisoxazole scaffold is a validated pharmacophore for multikinase inhibition, as evidenced by recent patent filings claiming its use in treating cancer and immune-related diseases [1]. The 5-amino group is critical for engaging the ATP-binding pocket of kinases. Researchers developing novel kinase inhibitors should prioritize this scaffold over the 5-methyl analog, which lacks this activity and is not claimed in kinase inhibitor patents.

AMPA Receptor Modulation in Neuroscience

The 5-aminoisoxazole-3-carboxylate scaffold has demonstrated potent positive allosteric modulation of AMPA receptors, with bis-derivatives potentiating currents up to 70% at sub-nanomolar concentrations (10⁻¹¹ M) [1]. This unique neuropharmacological profile is absent in the 5-methyl analog. The compound is therefore a valuable tool for investigating synaptic plasticity and developing cognitive enhancers or neuroprotective agents.

Regioselective Isoxazole Functionalization

The 5-amino group enables chemoselective 4-nitration, a transformation not possible with the 5-methyl analog [1]. This opens avenues for synthesizing 4,5-disubstituted isoxazoles via SNAr reactions, generating novel chemical space for drug discovery. Additionally, the scaffold can be used in asymmetric organocatalytic reactions to produce axially chiral heterobiaryl diamines with excellent enantioselectivities [2].

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